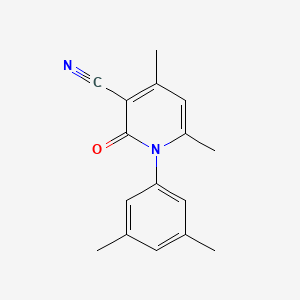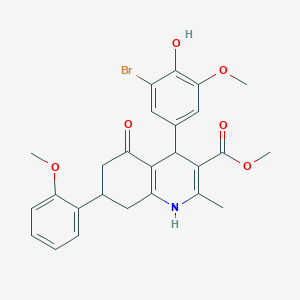![molecular formula C17H10F3N3O4 B14948250 4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14948250.png)
4-{(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE is a synthetic organic compound that belongs to the class of pyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furyl Group: Starting with a furan derivative, the nitrophenyl group can be introduced through electrophilic aromatic substitution.
Pyrimidinone Formation: The final step involves the formation of the pyrimidinone ring, which can be synthesized through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the major products.
Substitution: Depending on the substituents, various substituted pyrimidinones can be formed.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine
Medicinal chemistry applications include its potential use as a drug candidate for treating various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-METHYL-2(1H)-PYRIMIDINONE
- 4-{(E)-2-[5-(2-AMINOPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE
Uniqueness
The presence of the trifluoromethyl group in 4-{(E)-2-[5-(2-NITROPHENYL)-2-FURYL]-1-ETHENYL}-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate.
Propriétés
Formule moléculaire |
C17H10F3N3O4 |
|---|---|
Poids moléculaire |
377.27 g/mol |
Nom IUPAC |
4-[(E)-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H10F3N3O4/c18-17(19,20)15-9-10(21-16(24)22-15)5-6-11-7-8-14(27-11)12-3-1-2-4-13(12)23(25)26/h1-9H,(H,21,22,24)/b6-5+ |
Clé InChI |
PAENIVRKFFUEPN-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=NC(=O)NC(=C3)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948178.png)
![ethyl 2-{[(5-{[(3-nitrophenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B14948187.png)
![2,6-Di-tert-butyl-4-{[2-(3,5-di-tert-butyl-4-hydroxybenzyl)-4,5-dimethoxyphenyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14948199.png)
![Methyl 2-[({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}carbamothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14948207.png)
![1-Ethyl-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B14948214.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14948219.png)
![3-benzyl-5-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948222.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B14948237.png)
![ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948241.png)

![N-[(E)-amino{[(2E)-6-ethoxy-4-methylquinazolin-2(3H)-ylidene]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B14948268.png)
![7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one](/img/structure/B14948274.png)
![4-({[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948277.png)
